molecular formula C18H12F3N5OS2 B2669417 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 868966-68-1

2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2669417
CAS No.: 868966-68-1
M. Wt: 435.44
InChI Key: HDAGUNNEUYIVRI-UHFFFAOYSA-N
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Description

2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiophene ring, a triazolopyridazine moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiophene derivative, followed by the formation of the triazolopyridazine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine moiety can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring structure and exhibit similar chemical reactivity.

    Triazolopyridazine Compounds: Molecules such as 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine are structurally related and have comparable biological activities.

    Trifluoromethylphenyl Derivatives: Compounds like N-(4-(trifluoromethyl)phenyl)acetamide share the trifluoromethylphenyl group and are studied for their pharmacological properties.

Uniqueness

What sets 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide apart is the combination of these three distinct structural elements in a single molecule

Properties

IUPAC Name

2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS2/c19-18(20,21)11-3-5-12(6-4-11)22-15(27)10-29-16-8-7-14-23-24-17(26(14)25-16)13-2-1-9-28-13/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAGUNNEUYIVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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